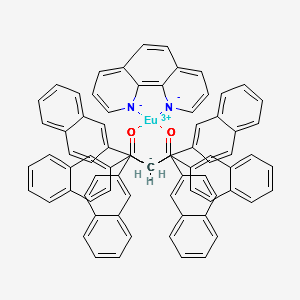
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide is a complex compound that combines the properties of 1,3-dinaphthalen-2-ylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline-1,10-diide. This compound is of significant interest in the field of coordination chemistry due to its unique photophysical properties, particularly its luminescence, which makes it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide typically involves the coordination of europium(3+) ions with 1,3-dinaphthalen-2-ylpropane-1,3-dione and 1,10-phenanthroline-1,10-diide ligands. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The mixture is stirred for several hours to ensure complete coordination of the ligands to the europium(3+) ions. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Various ligands such as phosphines or amines; typically carried out in organic solvents under inert atmosphere
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while reduction may produce reduced forms of the ligands. Substitution reactions result in the formation of new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in coordination chemistry and materials science.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and luminescent solar concentrators .
Wirkmechanismus
The mechanism of action of 1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide involves the coordination of europium(3+) ions with the ligands, resulting in the formation of a stable complex. The europium(3+) ions act as the central metal ion, while the ligands provide the necessary coordination sites. The photophysical properties of the compound, such as luminescence, are attributed to the efficient energy transfer from the ligands to the europium(3+) ions. This energy transfer occurs through the “antenna effect,” where the ligands absorb energy and transfer it to the europium(3+) ions, resulting in luminescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Similar structure but with phenyl groups instead of naphthalenyl groups.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Similar structure but with pyridinyl groups instead of naphthalenyl groups.
Tris(1,3-diphenyl-1,3-propanedionato)(1,10-phenanthroline)europium(III): Similar europium complex but with different ligands .
Uniqueness
1,3-Dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide is unique due to its combination of naphthalenyl groups and europium(3+) ions, which confer distinct photophysical properties. The presence of naphthalenyl groups enhances the compound’s luminescence and stability compared to similar compounds with different ligands .
Eigenschaften
Molekularformel |
C81H53EuN2O6-2 |
|---|---|
Molekulargewicht |
1302.3 g/mol |
IUPAC-Name |
1,3-dinaphthalen-2-ylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C23H15O2.C12H8N2.Eu/c3*24-22(20-11-9-16-5-1-3-7-18(16)13-20)15-23(25)21-12-10-17-6-2-4-8-19(17)14-21;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-15H;1-8H;/q3*-1;-2;+3 |
InChI-Schlüssel |
AONZLCNBZYRBPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=CC=C2C=C(C=CC2=C1)C(=O)[CH-]C(=O)C3=CC4=CC=CC=C4C=C3.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


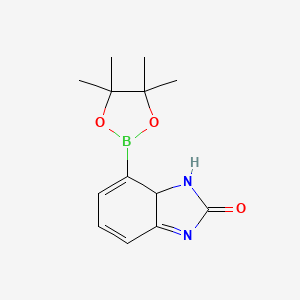
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride](/img/structure/B12354535.png)
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
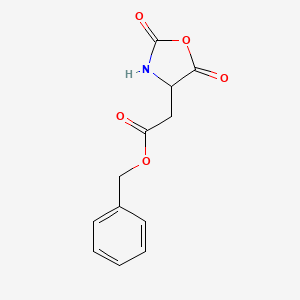
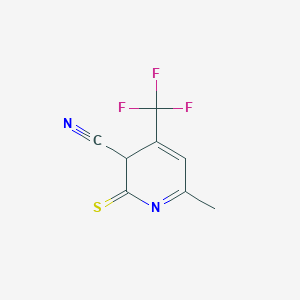
![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
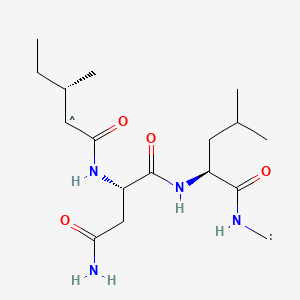
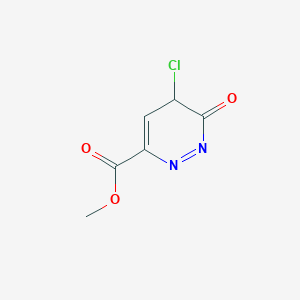
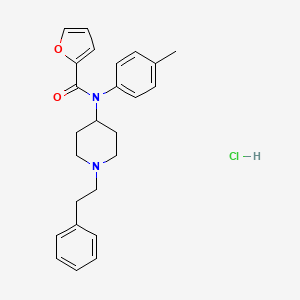
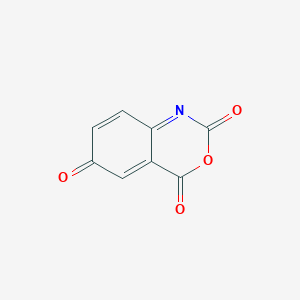
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12354571.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
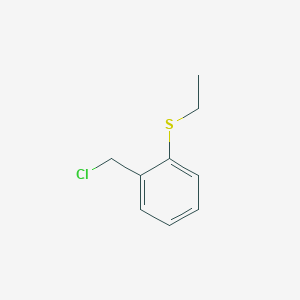
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
